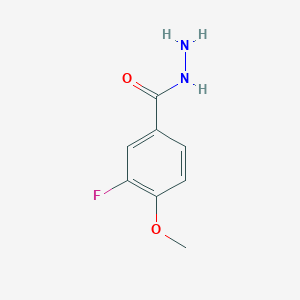![molecular formula C12H25NO B7858957 1-[(4-Propylcyclohexyl)amino]propan-2-ol](/img/structure/B7858957.png)
1-[(4-Propylcyclohexyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Propylcyclohexyl)amino]propan-2-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl group attached to an amino group and a propan-2-ol moiety, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Propylcyclohexyl)amino]propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-propylcyclohexylamine with propan-2-ol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Propylcyclohexyl)amino]propan-2-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[(4-Propylcyclohexyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a potential inhibitor or activator in biochemical pathways.
Medicine: It could be explored for its therapeutic properties in drug development.
Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as polymer synthesis and as an intermediate in chemical manufacturing.
Mechanism of Action
1-[(4-Propylcyclohexyl)amino]propan-2-ol can be compared with other similar compounds, such as 1-[(3-Propylcyclohexyl)amino]propan-2-ol and 1-[(4-Butylcyclohexyl)amino]propan-2-ol. These compounds share structural similarities but differ in the length of the alkyl chain attached to the cyclohexyl group, which can influence their chemical properties and applications.
Comparison with Similar Compounds
1-[(3-Propylcyclohexyl)amino]propan-2-ol
1-[(4-Butylcyclohexyl)amino]propan-2-ol
1-[(4-Pentylcyclohexyl)amino]propan-2-ol
Properties
IUPAC Name |
1-[(4-propylcyclohexyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-4-11-5-7-12(8-6-11)13-9-10(2)14/h10-14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGGZJPMHAHBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Cyclopropylcarbamoyl)anilino]-5-oxopentanoic acid](/img/structure/B7858892.png)
amine](/img/structure/B7858900.png)



![1-(4-{[2-(Dimethylamino)ethyl]amino}piperidino)-1-ethanone](/img/structure/B7858939.png)
![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)ethanamine](/img/structure/B7858947.png)
![1-{4-[(2-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858955.png)
![1-{4-[(3-Methoxybenzyl)amino]piperidino}-1-ethanone](/img/structure/B7858960.png)

![2-[Methyl-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]amino]acetic acid](/img/structure/B7858968.png)

